Introduction: The Significance of Diaryl Sulfides in Modern Chemistry
Introduction: The Significance of Diaryl Sulfides in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties of 4-tert-Butyldiphenyl Sulfide
Diaryl sulfides represent a crucial structural motif in a wide array of functional molecules, finding applications in pharmaceuticals, materials science, and organic synthesis.[1][2][3] These organosulfur compounds are not merely passive structural linkers; the sulfur atom, with its available lone pairs and ability to exist in multiple oxidation states, imparts unique electronic and steric properties. 4-tert-Butyldiphenyl sulfide, the subject of this guide, is a prime example of an asymmetric diaryl sulfide. Its structure, featuring an electron-donating tert-butyl group on one phenyl ring, introduces specific steric and electronic biases that influence its reactivity and physical properties. This guide provides an in-depth exploration of the chemical properties of 4-tert-Butyldiphenyl sulfide, offering insights into its synthesis, reactivity, and characterization for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
4-tert-Butyldiphenyl sulfide, with the chemical formula C₁₆H₁₈S, consists of a phenyl group and a 4-tert-butylphenyl group bridged by a sulfur atom.[4] The bulky tert-butyl group provides significant steric hindrance, which can influence its reactivity and intermolecular interactions compared to simpler structures like diphenyl sulfide.[5] This steric bulk also enhances its solubility in nonpolar organic solvents.
Core Physical and Chemical Data
A summary of the key physicochemical properties of 4-tert-Butyldiphenyl sulfide is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₈S | [4] |
| Molecular Weight | 242.38 g/mol | [4][6] |
| CAS Number | 85609-03-6 | [4] |
| IUPAC Name | 1-tert-butyl-4-(phenylsulfanyl)benzene | [4] |
| Appearance | Light orange to yellow to green clear liquid | [7] |
| Boiling Point | 140 °C at 1.3 mmHg | [6][7] |
| Density | ~1.04 - 1.05 g/cm³ | [6][7] |
| XlogP | 5.7 | [4] |
Synthesis of 4-tert-Butyldiphenyl Sulfide
The construction of the C-S bond in diaryl sulfides is a cornerstone of organosulfur chemistry. Numerous methods have been developed, ranging from classical nucleophilic substitution to modern transition-metal-catalyzed cross-coupling reactions.[1][3][8] These advanced catalytic methods offer high efficiency and broad functional group tolerance, making them ideal for synthesizing complex molecules in a drug discovery context.[9][10]
Workflow for Palladium-Catalyzed C-S Cross-Coupling
The synthesis of 4-tert-Butyldiphenyl sulfide can be efficiently achieved via a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a thiol. This approach is highly versatile and represents a common strategy in modern organic synthesis.
Caption: General workflow for the synthesis of 4-tert-Butyldiphenyl sulfide.
Experimental Protocol: Palladium-Catalyzed Synthesis
Causality: This protocol utilizes a palladium catalyst, which facilitates the formation of the C-S bond by cycling through oxidative addition, ligand exchange, and reductive elimination steps. The base is crucial for deprotonating the thiol, generating the active thiolate nucleophile. An inert atmosphere prevents the oxidation of the catalyst and reagents.
Reagents:
-
4-tert-Butylthiophenol
-
Iodobenzene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Cypf-t-Bu (or similar phosphine ligand)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene, followed by 4-tert-butylthiophenol (1.0 eq), iodobenzene (1.1 eq), and DIPEA (2.0 eq) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-tert-Butyldiphenyl sulfide.
Chemical Reactivity
The chemical behavior of 4-tert-Butyldiphenyl sulfide is dominated by the sulfur atom, which can act as a nucleophile or be oxidized to higher oxidation states.
Oxidation
The sulfur center is susceptible to oxidation, a reaction of significant importance in drug metabolism and synthesis. Mild oxidation yields the corresponding sulfoxide, while stronger conditions produce the sulfone.[5][11] These transformations dramatically alter the polarity, geometry, and hydrogen-bonding capacity of the molecule, which are key considerations in drug design.[12]
Caption: Oxidation pathway of 4-tert-Butyldiphenyl sulfide.
-
Sulfoxide Formation : The conversion of sulfides to chiral sulfoxides can be achieved with high enantioselectivity using specialized chiral catalysts, a valuable transformation for creating stereochemically defined drug candidates.[13]
-
Sulfone Formation : Sulfones are generally stable, polar, and can act as hydrogen bond acceptors. The sulfonyl group is a common pharmacophore found in many FDA-approved drugs.[12]
Nucleophilic and Electrophilic Reactions
-
Nucleophilicity of Sulfur : The sulfur atom's lone pairs allow it to act as a nucleophile, reacting with various electrophiles. For example, it can be alkylated to form sulfonium salts.
-
Electrophilic Aromatic Substitution : The phenyl rings can undergo electrophilic aromatic substitution. The sulfide group is generally ortho-, para-directing and activating, while the tert-butyl group is also a strong ortho-, para-director. The regiochemical outcome of such reactions would depend on the specific reagents and conditions.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of 4-tert-Butyldiphenyl sulfide. The following data are based on established principles and data from analogous structures.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | ~7.2-7.5 ppm (m, 9H) : Aromatic protons from both phenyl rings. ~1.3 ppm (s, 9H) : Protons of the tert-butyl group. |
| ¹³C NMR | ~151 ppm : Quaternary carbon of the tert-butylated ring. ~125-136 ppm : Aromatic carbons. ~34.5 ppm : Quaternary carbon of the tert-butyl group. ~31.3 ppm : Methyl carbons of the tert-butyl group. |
| IR Spectroscopy | ~3100-3000 cm⁻¹ : Aromatic C-H stretch. ~2960-2870 cm⁻¹ : Aliphatic C-H stretch (tert-butyl). ~1580, 1480 cm⁻¹ : Aromatic C=C stretching. ~1100-1000 cm⁻¹ : C-S stretching region. |
| Mass Spec (EI) | m/z 242 : Molecular ion (M⁺). m/z 227 : Fragment corresponding to the loss of a methyl group ([M-15]⁺). m/z 185 : Fragment corresponding to the loss of the tert-butyl group ([M-57]⁺). |
Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used. Data is inferred from typical values for similar functional groups.[14][15][16]
Applications in Research and Drug Development
Organosulfur compounds are integral to medicinal chemistry.[17][18] The diaryl sulfide scaffold is present in numerous biologically active molecules. The specific properties of 4-tert-Butyldiphenyl sulfide make it a valuable building block:
-
Intermediate for Bioactive Molecules : It can serve as a precursor for more complex molecules. The sulfur can be oxidized to sulfoxides or sulfones, which are common in pharmaceuticals.[12][19]
-
Modulation of Physicochemical Properties : The lipophilic tert-butyl group can be used to tune the solubility and pharmacokinetic profile of a potential drug candidate.
-
Scaffold for Further Functionalization : The aromatic rings can be further substituted to explore structure-activity relationships (SAR) in a drug discovery campaign.
Conclusion
4-tert-Butyldiphenyl sulfide is more than a simple organosulfur compound; it is a versatile chemical entity with a rich reactivity profile. Its synthesis is readily achievable through modern catalytic methods, and its properties are well-defined by standard spectroscopic techniques. The interplay between the bulky, lipophilic tert-butyl group and the reactive sulfur center provides a unique platform for exploration. For researchers in organic synthesis and drug development, a thorough understanding of the chemical properties outlined in this guide is fundamental to leveraging this and similar diaryl sulfides in the creation of novel, functional molecules.
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